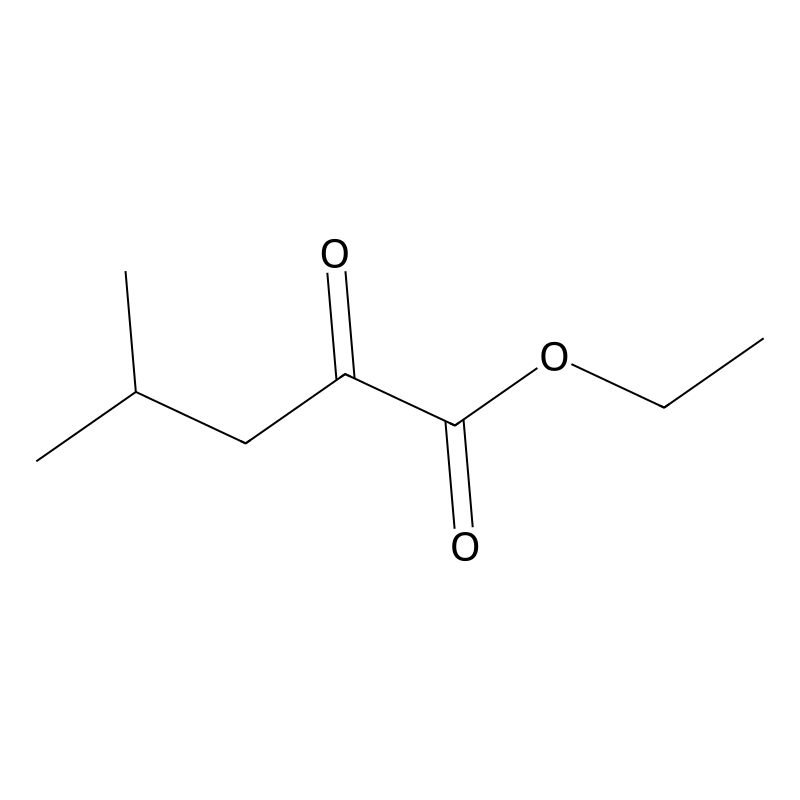

Ethyl 4-methyl-2-oxopentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

Due to its functional groups, ethyl 4-methyl-2-oxopentanoate can act as a building block in the synthesis of more complex molecules. Scientists investigate its use in creating various organic compounds for applications in research and development PubChem, Ethyl 4-methyl-2-oxopentanoate: .

Biological studies

Research explores the potential interactions of ethyl 4-methyl-2-oxopentanoate with biological systems. This may involve investigating its effects on enzymes, cellular processes, or organisms PubChem, Ethyl 4-methyl-2-oxopentanoate: .

Chemical properties

Scientists study the fundamental chemical properties of ethyl 4-methyl-2-oxopentanoate, such as its reactivity, stability, and interactions with other substances. This knowledge helps understand its potential applications and behavior in different environments PubChem, Ethyl 4-methyl-2-oxopentanoate: .

Ethyl 4-methyl-2-oxopentanoate, with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.195 g/mol, is an ester derived from pentanoic acid. It is also known by several other names, including Valeric acid, 4-methyl-3-oxo-, ethyl ester, and Ethyl isobutyroylacetate. The compound features a carbonyl group adjacent to an ethyl ester, which contributes to its chemical reactivity and biological activity .

- Esterification: It can react with alcohols in the presence of an acid catalyst to form new esters.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 4-methyl-2-oxopentanoic acid and ethanol.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in organic synthesis.

Ethyl 4-methyl-2-oxopentanoate exhibits notable biological activities. It has been identified as a key compound contributing to fruity flavors in food and beverages, particularly in Japanese sake, where it is synthesized by the mold Aspergillus oryzae during fermentation. This compound is associated with the production of ethyl leucate, which enhances flavor profiles . Additionally, its derivatives may possess antimicrobial properties, making it of interest in food preservation.

Several methods exist for synthesizing Ethyl 4-methyl-2-oxopentanoate:

- Condensation Reaction: This involves the reaction of acetic acid derivatives with 4-methylpentan-2-one under acidic conditions.

- Esterification: The direct esterification of 4-methyl-2-oxopentanoic acid with ethanol in the presence of a catalyst can yield the desired ester.

- Biocatalysis: Enzymatic synthesis using specific reductases has been explored to produce this compound efficiently while minimizing by-products .

Ethyl 4-methyl-2-oxopentanoate finds applications in various fields:

- Flavoring Agent: It is widely used in the food industry as a flavor enhancer due to its fruity aroma.

- Fragrance Industry: The compound is utilized in perfumes and cosmetics for its pleasant scent.

- Pharmaceuticals: Its derivatives are being researched for potential therapeutic applications due to their biological activities.

Ethyl 4-methyl-2-oxopentanoate shares structural similarities with several compounds that also contain carbonyl and ester functional groups. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl Acetoacetate | C₆H₈O₃ | Known for its use in synthesis and flavoring |

| Ethyl Butyrate | C₆H₁₂O₂ | Used as a flavoring agent with a fruity aroma |

| Ethyl Isobutyrate | C₆H₁₂O₂ | Similar fruity applications in food and beverages |

Uniqueness

Ethyl 4-methyl-2-oxopentanoate is unique due to its specific structural configuration that allows it to contribute distinct flavors in fermentation processes, particularly in Japanese sake production. Its ability to be synthesized through both chemical and enzymatic methods further distinguishes it from similar compounds.

Conventional Esterification Methodologies

Malonic Ester Synthesis Route

The most documented and efficient preparation method for ethyl 4-methyl-2-oxopentanoate involves malonic ester synthesis utilizing alkyl halides as starting materials [3]. This two-step process demonstrates superior efficiency compared to traditional approaches.

The first step involves alkylation of diethyl malonate with 1-chloro-2-methylhexane using cesium carbonate and potassium iodide as catalysts in N,N-dimethylacetamide solvent [3]. The reaction proceeds at 130°C for 8 hours, yielding diethyl 2-methylhexylmalonate intermediate with approximately 42.3% yield [3].

The second step employs Krapcho decarboxylation of the isolated diethyl 2-methylhexylmalonate intermediate using sodium chloride and water in N,N-dimethylacetamide under reflux conditions at 139°C for 13.5 hours [3]. This step produces ethyl 4-methyl-2-oxopentanoate with 41.66% yield [3].

| Step | Reactants | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| 1 | Diethyl malonate + 1-chloro-2-methylhexane | 130°C, 8 h | 42.3 | Diethyl 2-methylhexylmalonate |

| 2 | Diethyl 2-methylhexylmalonate + NaCl + H₂O | Reflux 139°C, 13.5 h | 41.66 | Ethyl 4-methyl-2-oxopentanoate |

The combined yield for both steps reaches approximately 82.5%, demonstrating the effectiveness of this approach . The method offers advantages including relatively low cost, fewer synthetic steps, and higher yield compared to traditional approaches [3].

Direct Esterification Approaches

Traditional esterification methodologies employ direct condensation of 4-methyl-2-oxopentanoic acid with ethanol in the presence of strong acid catalysts such as sulfuric acid . This approach follows classical Fischer esterification principles, requiring elevated temperatures and extended reaction times to achieve complete conversion.

Metal hydroxide catalysts have demonstrated significant potential in esterification reactions [4]. Partially dehydrated solids of zirconium hydroxide, aluminum hydroxide, and titanium hydroxide show remarkable catalytic activity for ester synthesis [4]. These catalysts operate effectively at temperatures ranging from 200°C to 300°C, providing conversion rates exceeding 95% with 100% selectivity for extended periods [4].

The use of zirconium-based catalysts has proven particularly effective, with reaction conditions involving acetic acid and ethanol at molar ratios of 1:5, achieving 99% conversion of the carboxylic acid component [4]. The catalyst maintains its activity for over 174 hours without degradation, demonstrating exceptional stability [4].

Phase Transfer Catalysis

Phase transfer catalysis represents an advanced conventional approach for esterification reactions [5]. The use of tetrabutylammonium bromide as a phase transfer catalyst enables efficient esterification under relatively mild conditions [5].

Kinetic studies reveal that reactions with activation energies greater than 10 kilocalories per mole represent typical phase transfer catalytic reactions controlled by chemical reaction mechanisms [5]. The optimal catalyst loading ranges from 0.004 to 0.006 moles, beyond which the rate enhancement diminishes due to the omega phase effect [5].

Temperature effects demonstrate significant impact on reaction rates, with higher temperatures generally favoring increased conversion rates [5]. Water content plays a crucial role, as excessive water can reduce reaction rates by diluting the catalyst concentration in the organic phase [5].

Catalytic Approaches for Asymmetric Synthesis

Transition Metal Catalyzed Asymmetric Synthesis

Copper-catalyzed asymmetric synthesis represents a significant advancement in the preparation of chiral alpha-keto esters [6]. The copper(II)-catalyzed aerobic deacylation of acetoacetate alkylation products provides access to beta-stereogenic alpha-keto esters under mild conditions [6].

The process involves initial enantioselective conjugate addition or alkylation of acetoacetate esters, followed by copper-catalyzed aerobic cleavage to yield the desired alpha-keto ester products [6]. This approach establishes synthetic equivalence between acetoacetate esters and glyoxylate anion synthons in asymmetric synthesis contexts [6].

Organocatalytic Asymmetric Approaches

Recent developments in organocatalysis have provided new avenues for asymmetric synthesis of ethyl esters [7]. Sulfur(IV)-based organocatalysts demonstrate remarkable efficiency in direct esterification of carboxylic acids with alcohols through redox-neutral catalysis [7].

The design involves phenol-tethered sulfoxide catalysts that accelerate formation of intramolecularly interrupted Pummerrer intermediates [7]. These intermediates facilitate catalytic esterification through activation of carboxylic acids, providing high selectivity and efficiency [7].

Optimization studies reveal that electron-withdrawing substituents on the catalyst framework enhance catalytic activity [7]. Catalysts containing methoxy groups show superior performance compared to those with sterically hindered substituents [7].

Enzymatic Asymmetric Synthesis

Omega-transaminase enzymes offer promising catalytic systems for asymmetric synthesis of alpha-amino acid derivatives from keto acid precursors [8]. These enzymes demonstrate high selectivity toward specific keto acid substrates while maintaining excellent enantioselectivity [8].

The enzymatic approach utilizes isopropylamine as an amino donor, minimizing enzyme inhibition by ketone products [8]. Reaction conditions typically involve 50 millimolar substrate concentrations with 100 millimolar isopropylamine at 25°C [8].

Active-site engineering of omega-transaminases has expanded substrate scope to include bulkier keto acids [8]. Specific mutations in the enzyme active site enhance both conversion rates and enantioselectivity for challenging substrates [8].

Green Chemistry Alternatives in Production Protocols

Biocatalytic Esterification Systems

Lipase-catalyzed esterification represents a cornerstone of green chemistry approaches for ester synthesis [9]. These enzymes demonstrate remarkable efficiency in catalyzing both hydrolysis and esterification reactions under mild conditions [9].

Immobilized lipases offer significant advantages including enhanced stability, recyclability, and ease of product separation [10]. The immobilization process involves attachment to various support materials, with octyl-silane modified supports showing exceptional performance [11].

Solvent-free esterification systems using immobilized lipases achieve conversion rates exceeding 84% within 24 hours [12]. The biocatalysts maintain excellent performance for multiple reaction cycles, with retention of 68% initial activity after five consecutive uses [12].

| Biocatalyst System | Conversion (%) | Reaction Time (h) | Cycles | Activity Retention (%) |

|---|---|---|---|---|

| TLL-Sepabeads C18 | 93.4 | 24 | 1 | 100 |

| TLL-Sepabeads C18 | 84.3 | 24 | 1 | 100 |

| TLL-Sepabeads C18 | 68.0 | 24 | 5 | 68 |

Ionic Liquid Catalyzed Processes

Bronsted acidic ionic liquids provide environmentally benign alternatives to traditional acid catalysts [13]. 2-Hydroxyethylammonium bisulfate emerges as a particularly effective catalyst for esterification reactions [13].

The ionic liquid catalyst demonstrates quantitative conversion for methyl acetate, ethyl acetate, and butyl acetate synthesis [13]. Optimization studies reveal optimal conditions involving specific molar ratios of acid to alcohol, controlled temperatures, and appropriate catalyst dosages [13].

The catalyst system offers several advantages including homogeneous catalysis, easy product separation, and excellent recyclability for up to six reaction cycles without significant activity loss [13]. The ionic liquid can be easily removed from products and reused, contributing to overall process sustainability [13].

Microwave-Assisted Synthesis

Microwave-assisted esterification provides rapid and efficient synthesis of esters under mild conditions [14]. The combination of triphenylphosphine with molecular iodine catalyzes ester formation without requiring additional bases or catalysts [14].

This methodology demonstrates high chemoselectivity and can be applied to both solution-phase and solid-phase synthetic routes [14]. The solid-phase approach offers additional advantages including reduced moisture sensitivity, simplified product isolation through filtration, and catalyst recyclability [14].

Mechanically induced solvent-free esterification under high-speed ball-milling conditions represents another green alternative [15]. This approach achieves ester formation at room temperature using iodine and potassium dihydrogen phosphate, yielding products in 45-91% yields within 20 minutes [15].

Sustainable Catalyst Development

Recent advances in sustainable catalyst development focus on metal-free approaches for ester synthesis [16]. Transition metal-free methodologies enable regioselective functionalization of benzylic carbon-hydrogen bonds using alcohols and carboxylic acids as nucleophiles [16].

The development of bimetallic oxide clusters containing rhodium and ruthenium demonstrates exceptional catalytic activity in cross-dehydrogenative coupling reactions [17]. These catalysts utilize oxygen as the sole oxidant, producing water as the only byproduct and achieving high atom economy [17].

Amino acid-catalyzed esterification represents another sustainable approach [18]. L-Leucine catalyzes direct dehydrative esterification of carboxylic acids with alcohols under solvent-free conditions [18]. This methodology tolerates primary, secondary, and tertiary alcohols with both aliphatic and aromatic substituents [18].

The reaction proceeds under neat conditions without requiring additional acids, bases, or water removal during the process [18]. Natural origin alcohols can be successfully coupled with various carboxylic acids to produce corresponding esters in good yields [18].

Thermodynamic Stability and Phase Behavior

Ethyl 4-methyl-2-oxopentanoate demonstrates moderate thermal stability under ambient conditions but exhibits characteristic decomposition behavior at elevated temperatures. The compound maintains structural integrity up to approximately 150°C, above which thermal degradation processes become significant . This thermal threshold is consistent with typical ester-ketone compounds containing similar structural motifs.

The boiling point has been experimentally determined to be 205.2 ± 9.0°C at standard atmospheric pressure (760 mmHg) [2] [3]. This relatively elevated boiling point reflects the compound's moderate molecular weight of 158.19 g/mol and the presence of polar functional groups that contribute to intermolecular interactions [4] [5]. The vapor pressure at 25°C is measured at 0.3 ± 0.4 mmHg, indicating low volatility under ambient conditions [3].

Phase transition characteristics reveal that the compound exhibits a flash point of 77.1 ± 15.9°C, classifying it as a combustible liquid requiring appropriate handling precautions [3]. The density ranges from 0.979 to 0.981 g/cm³ at 20°C, placing it slightly below the density of water [2] [3]. The refractive index values of 1.419-1.420 at 20°C are consistent with organic esters containing carbonyl functionalities [2] [3].

| Property | Value | Reference |

|---|---|---|

| Thermal decomposition temperature | 150°C (decomposes) | |

| Boiling point (760 mmHg) | 205.2 ± 9.0°C | [2] [3] |

| Flash point | 77.1 ± 15.9°C | [3] |

| Density (20°C) | 0.979-0.981 g/cm³ | [2] [3] |

| Refractive index (20°C) | 1.419-1.420 | [2] [3] |

| Vapor pressure (25°C) | 0.3 ± 0.4 mmHg | [3] |

Solubility Parameters in Organic Matrices

The solubility profile of ethyl 4-methyl-2-oxopentanoate reflects its dual nature as a compound containing both hydrophobic alkyl chains and polar carbonyl functionalities. The compound demonstrates excellent solubility in organic solvents, particularly those with moderate to high polarity [6] [7].

In alcoholic media, the compound exhibits good miscibility with ethanol and other lower alcohols. This behavior is attributed to favorable dipole-dipole interactions between the carbonyl groups and the hydroxyl functionalities of alcohols [7]. Similarly, the compound shows good solubility in ethers such as diethyl ether and acetone, facilitated by the oxygen atoms serving as hydrogen bond acceptors [7].

The compound maintains good solubility in hydrocarbon solvents despite their nonpolar nature, indicating that the alkyl substituents provide sufficient hydrophobic character to enable dissolution [7]. However, water solubility is notably limited due to the predominance of hydrophobic regions in the molecular structure and the inability of the carbonyl groups to compensate for the overall lipophilic character [6] [7].

The calculated logarithmic partition coefficient (LogP) of 1.46 confirms the moderately lipophilic nature of the compound [2]. The polar surface area of 43.37 Ų, combined with three hydrogen bond acceptor sites and zero hydrogen bond donor sites, provides insight into the molecular interactions governing solubility behavior [2].

| Solvent Category | Solubility | Characteristics |

|---|---|---|

| Alcohols | Good | Miscible with ethanol, methanol |

| Ethers | Good | Soluble in diethyl ether, acetone |

| Hydrocarbons | Good | Soluble in hexane, toluene |

| Water | Limited | Poor aqueous solubility |

| Polar aprotic solvents | Good | Soluble in dimethyl sulfoxide |

Tautomeric Equilibrium Studies in Solution Phase

Ethyl 4-methyl-2-oxopentanoate exhibits keto-enol tautomerism characteristic of compounds containing active methylene groups adjacent to carbonyl functionalities. The tautomeric equilibrium is significantly influenced by solvent polarity, temperature, and concentration effects [9] [10].

In polar solvents, the ketonic form predominates due to stabilization through dipole-dipole interactions and potential hydrogen bonding with protic solvents [9]. The ketonic tautomer benefits from the higher polarity associated with the carbonyl groups, making it thermodynamically favored in polar media. Nuclear magnetic resonance spectroscopy studies reveal that the equilibrium constant varies substantially with solvent polarity, following established relationships for similar β-dicarbonyl systems [9].

Conversely, in nonpolar solvents, a measurable fraction of the enolic form becomes observable [9]. The enolic tautomer is stabilized through intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen, creating a six-membered chelate ring structure. This stabilization mechanism becomes more significant in nonpolar environments where intermolecular solvation effects are minimal [11] [10].

Temperature effects on the tautomeric equilibrium follow predictable thermodynamic principles. Increased temperature generally favors the ketonic form in polar solvents, while the opposite trend may be observed in nonpolar media [9]. The enthalpy difference between tautomers typically ranges from -2 to -3 kcal/mol, with entropy effects contributing approximately -6 cal/mol·K to the equilibrium constant [9].

Concentration-dependent effects have been documented, with higher concentrations favoring intermolecular interactions that can influence the tautomeric distribution [9]. Mass spectrometry studies confirm that tautomerization occurs rapidly in solution but can be frozen out under appropriate analytical conditions, allowing for individual tautomer characterization [12].

| Tautomeric Form | Predominant Conditions | Stabilization Mechanism |

|---|---|---|

| Keto form | Polar solvents, higher temperatures | Dipole-dipole interactions, H-bonding with solvent |

| Enol form | Nonpolar solvents, lower temperatures | Intramolecular H-bonding, conjugation effects |